

# what are the chemical properties of N,N-Dimethyl-1,3-propanediamine

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## N,N-Dimethyl-1,3-propanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1,3-propanediamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.<sup>[1]</sup> Its unique physicochemical properties make it an essential component in the production of surfactants, corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners.<sup>[1]</sup> Furthermore, its role as an intermediate extends to the synthesis of agrochemicals and pharmaceuticals, highlighting its significance in industrial and research settings.<sup>[1][2]</sup> This guide provides an in-depth overview of the chemical properties of N,N-Dimethyl-1,3-propanediamine, detailed experimental protocols for their determination, and a summary of its toxicological profile.

## Core Chemical and Physical Properties

N,N-Dimethyl-1,3-propanediamine is a clear, colorless to pale yellow liquid characterized by a distinct ammoniacal odor.<sup>[1]</sup> It is highly soluble in water and other organic solvents such as alcohols, esters, and ketones.<sup>[1]</sup> The presence of two amine groups, one primary and one tertiary, dictates its basicity and nucleophilic reactivity.

## Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of N,N-Dimethyl-1,3-propanediamine, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>	[3]
Molecular Weight	102.18 g/mol	[1][3]
Boiling Point	133 °C	[1]
Melting Point	-60 °C	[1]
Density	0.817 g/mL at 25 °C	[4]
Refractive Index	1.4335-1.4375 at 20 °C	[5]
Flash Point	20 °C (closed cup)	[6]
pKa	10.86 ± 0.10 (Predicted)	
Water Solubility	Miscible	
Vapor Pressure	4.96 mmHg at 25 °C	

## Reactivity and Stability

N,N-Dimethyl-1,3-propanediamine is a stable compound under recommended storage conditions. It is a strong base that reacts exothermically with acids to form salts.[7] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[7] Contact with strong reducing agents, such as hydrides, may lead to the generation of flammable hydrogen gas.[7]

## Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of N,N-Dimethyl-1,3-propanediamine.

### Determination of Boiling Point by Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.

Materials:

- Thiele tube
- High-boiling mineral oil
- Thermometer (0-200 °C)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Bunsen burner or other heat source
- N,N-Dimethyl-1,3-propanediamine sample

Procedure:

- Add a small amount (approximately 0.5 mL) of N,N-Dimethyl-1,3-propanediamine to the small test tube.
- Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

- Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

## Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like N,N-Dimethyl-1,3-propanediamine, the pKa of its conjugate acid is determined.

Potentiometric titration is a highly accurate method for this measurement.<sup>[7]</sup>

Materials:

- Calibrated pH meter with a combination pH electrode
- Magnetic stirrer and stir bar
- Buret (25 or 50 mL)
- Beaker (100 mL)
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
- N,N-Dimethyl-1,3-propanediamine sample
- Deionized water

- Nitrogen gas source

#### Procedure:

- Prepare a 1 mM solution of N,N-Dimethyl-1,3-propanediamine in a beaker containing the 0.15 M KCl solution.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Immerse the calibrated pH electrode in the solution.
- Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]
- Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]
- Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the buret.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches approximately 12-12.5.[9]
- Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and two pKa values are expected. The pKa values can be determined from the first derivative of the titration curve.

## Spectroscopic Analysis

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like N,N-Dimethyl-1,3-propanediamine, the spectrum can be obtained as a thin film.

#### Procedure:

- Place a drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

- Gently press the plates together to form a thin film.
- Mount the plates in the spectrometer's sample holder.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Characteristic absorptions for N,N-Dimethyl-1,3-propanediamine are expected for N-H stretching (primary amine), C-H stretching, N-H bending, and C-N stretching.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

- $^1\text{H}$  NMR Spectroscopy:
  - Sample Preparation: Prepare a solution of N,N-Dimethyl-1,3-propanediamine (typically 5-25 mg) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ) in an NMR tube.
  - Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - Expected Signals: The  $^1\text{H}$  NMR spectrum will show distinct signals for the protons on the methyl groups, the methylene groups, and the primary amine group.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Sample Preparation: A more concentrated sample (20-100 mg) in a deuterated solvent is typically required.
  - Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule.

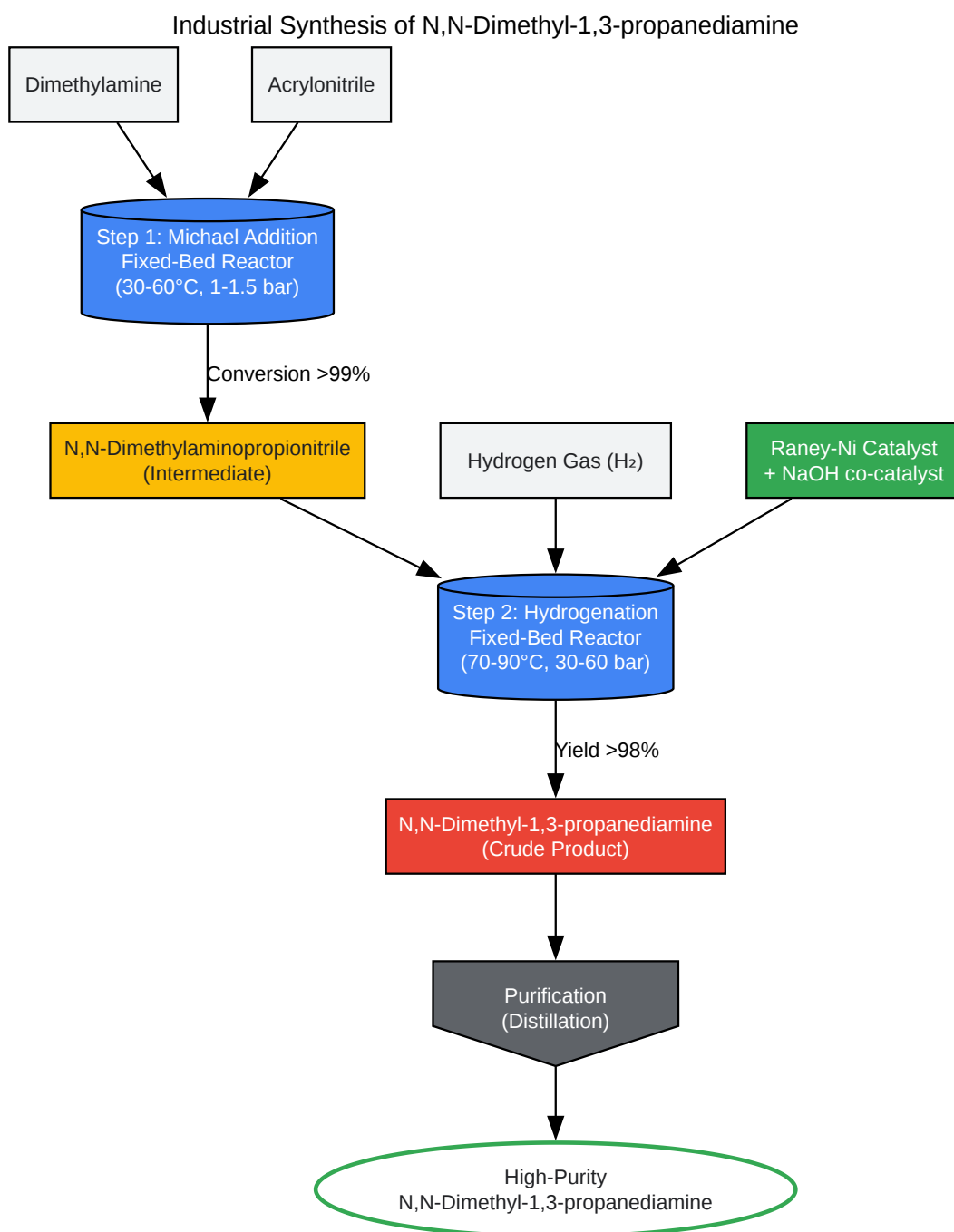
### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- **Sample Introduction:** The liquid sample can be introduced directly via a heated inlet system or by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of compound.
- **Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions are detected. The fragmentation pattern can provide structural information. For analysis in biological matrices, derivatization followed by liquid chromatography-mass spectrometry (LC-MS) may be employed.[\[10\]](#)

## Synthesis Workflow

The industrial synthesis of N,N-Dimethyl-1,3-propanediamine is typically a two-step process starting from dimethylamine and acrylonitrile.[\[11\]](#) The first step is a Michael addition to form N,N-dimethylaminopropionitrile, which is then hydrogenated to the final product.[\[11\]](#)



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Caption: Workflow for the continuous synthesis of N,N-Dimethyl-1,3-propanediamine.



## Safety and Toxicology

N,N-Dimethyl-1,3-propanediamine is classified as a flammable liquid and vapor.[12] It is corrosive and can cause severe skin burns and eye damage.[12][13] It is harmful if swallowed and may cause an allergic skin reaction.[13] Animal studies have shown low acute toxicity upon inhalation, with observed effects likely due to its corrosive nature.[13] It is reported to be positive for skin sensitization in animal assays.[13] In vitro genotoxicity assays have been negative.[13] Due to its hazardous properties, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area, away from sources of ignition.

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